REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]([C:20](=[O:23])[NH:21][CH3:22])[CH:12]=1)=[O:10])C1C=CC=CC=1>CO.C(Cl)Cl.[Pd]>[CH3:22][NH:21][C:20]([N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]([C:9]([OH:10])=[O:8])=[CH:12]1)=[O:23] |f:1.2|
|
Name
|
1-Methylcarbamoyl-1H-indole-3-carboxylic acid benzyl ester
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1=CN(C2=CC=CC=C12)C(NC)=O
|
Name
|
MeOH CH2Cl2
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was further stirred under hydrogen atmosphere for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solution was degassed 3 times
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
Solvents were concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)N1C=C(C2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |